molecular formula C16H23N3O4 B7780069 2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid

2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid

Cat. No.: B7780069
M. Wt: 321.37 g/mol
InChI Key: VNNVAWDHPDFXLR-UHFFFAOYSA-N
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Description

2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid (CAS 502133-49-5) is a sophisticated chemical building block of significant value in medicinal chemistry and oncology drug discovery. This compound serves as a crucial intermediate in the synthesis of innovative pan-KRAS inhibitors. Research has demonstrated its integral role in the development of potent diazepane-based inhibitors that target the switch II pocket of KRAS, a high-value oncology target. These inhibitors function by binding reversibly to KRAS, disrupting protein-protein interactions with effector proteins like SOS1 and thereby inhibiting downstream signaling pathways that drive cell proliferation and tumor progression . The specific structural motif of this compound, particularly the 1,4-diazepane ring, has been shown to form a critical salt bridge interaction with Glu62 on KRAS, leading to a notable improvement in binding affinity and potency compared to earlier piperazine analogues . It is a foundational scaffold for further optimization toward therapeutic candidates with improved metabolic stability and permeability. This product is intended for research and development purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-5-8-18(10-11-19)13-12(14(20)21)6-4-7-17-13/h4,6-7H,5,8-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNVAWDHPDFXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Substrate Preparation : 2-Fluoropyridine-3-carboxylic acid or 2-chloropyridine-3-carboxylic acid serves as the electrophilic partner.

  • Coupling Conditions :

    • Base : Cs2CO3 (2.5 equiv) in anhydrous DMF at 80–100°C for 12–24 hours.

    • Solvent : DMF or NMP for enhanced solubility of polar intermediates.

  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexanes) or recrystallization from ethanol/water.

Key Data

ParameterValueSource Citation
Yield65–75%
Reaction Time18 hours
Purity (HPLC)>95%

This method capitalizes on the activation effect of the carboxylic acid group, which lowers the LUMO energy of the pyridine ring, facilitating nucleophilic attack. However, competing hydrolysis of the halogenated pyridine under basic conditions may necessitate careful temperature control.

Transition Metal-Catalyzed Coupling

For substrates with poor leaving groups or steric hindrance, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) offers a robust alternative. This approach is particularly effective for coupling aryl halides with secondary amines.

Reaction Protocol

  • Catalyst System : Pd2(dba)3 (5 mol%) with Xantphos (10 mol%).

  • Base : Cs2CO3 (3.0 equiv) in toluene at 110°C for 24 hours.

  • Substrates :

    • 2-Bromopyridine-3-carboxylic acid.

    • Boc-protected 1,4-diazepane.

Key Data

ParameterValueSource Citation
Yield70–80%
Turnover Frequency8.5 h⁻¹
ScalabilityDemonstrated at 10-g scale

The chelation-assisted mechanism ensures regioselectivity at the pyridine’s C2 position, while the Boc group stabilizes the diazepane’s amine against oxidation. Side products, such as dehalogenated pyridine, are minimized by rigorous exclusion of moisture.

Multi-Step Assembly via Intermediate Functionalization

A modular approach involves synthesizing the pyridine and diazepane moieties separately before coupling. This method is advantageous for introducing structural diversity.

Step 1: Boc Protection of 1,4-Diazepane

  • Reagents : Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) in THF/water (4:1).

  • Conditions : Stir at 0°C to room temperature for 6 hours.

  • Yield : 85–90%.

Step 2: Pyridine Functionalization

  • Halogenation : 2-Chloropyridine-3-carboxylic acid is prepared via directed ortho-metalation (LiTMP, -78°C) followed by quench with ClP(O)(OEt)2.

  • Coupling : React with Boc-diazepane under SNAr or Pd-catalyzed conditions as above.

Key Data

ParameterValueSource Citation
Overall Yield58–62%
Purity (NMR)>98%

Optimization Challenges and Solutions

Challenge 1: Epimerization at the Diazepane Nitrogen

  • Cause : Basic conditions during coupling may racemize stereocenters.

  • Solution : Use milder bases (e.g., K3PO4) and lower temperatures (40–60°C).

Challenge 2: Low Solubility of Pyridine Carboxylic Acid

  • Solution : Employ polar aprotic solvents (DMF, DMSO) or in situ silylation (e.g., TMSCl).

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
SNAr65–75ModerateHigh
Pd-Catalyzed70–80HighModerate
Multi-Step58–62LowLow

The Pd-catalyzed method balances yield and scalability, making it preferred for industrial applications, while SNAr is cost-effective for research-scale synthesis .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, enabling controlled removal to expose the diazepane amine. This reaction is critical for further functionalization:

Reaction ConditionsProductsKey Observations
Trifluoroacetic acid (TFA) in DCM Free amine diazepane + CO₂ + tert-butanolQuantitative yield (≥95%)
HCl in dioxane Water-soluble hydrochloride saltRequires neutralization for downstream use

Carboxylic Acid Reactivity

The pyridine-3-carboxylic acid moiety participates in acid-base and nucleophilic acyl substitution reactions:

Reaction TypeReagents/ConditionsProductsApplications
EsterificationSOCl₂ + ROH (e.g., MeOH, EtOH)Methyl/ethyl estersProdrug synthesis
Amide FormationEDCl/HOBt + aminesAmides with tailored side chainsBioactive conjugate development
Salt FormationNaOH/KOHWater-soluble sodium/potassium saltsImproved solubility for assays

Diazepane Ring Functionalization

The 1,4-diazepane ring undergoes modifications post-Boc deprotection:

ReactionConditionsOutcomeExample Derivatives
AlkylationAlkyl halides, K₂CO₃, DMFN-alkylated diazepanesEthyl/methyl derivatives
AcylationAcetic anhydride, pyridineN-acetylated compoundsEnhanced metabolic stability
Reductive AminationAldehydes/ketones + NaBH₃CNSecondary/tertiary aminesTargeted receptor ligands

Pyridine Ring Modifications

The electron-deficient pyridine ring facilitates electrophilic substitutions under controlled conditions:

ReactionReagentsPosition SelectivityNotes
NitrationHNO₃/H₂SO₄C-4 or C-5 positionLimited by steric hindrance
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃C-4 bromination dominantRequires anhydrous conditions

Coordination Chemistry

The diazepane nitrogen and pyridine-carboxylate groups act as polydentate ligands:

Metal IonComplex TypeObserved Stability
Cu(II)Octahedral complexesHigh stability in aqueous pH 7–9
Fe(III)Tetragonal geometriesCatalytic activity in oxidation reactions

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C via Boc group cleavage and decarboxylation.

  • Photolytic Sensitivity : UV light induces pyridine ring rearrangement (λ > 300 nm) .

  • Hydrolytic Degradation : Carboxylic acid converts to anhydride in acidic anhydrous media .

Comparative Reactivity with Structural Analogs

CompoundKey Structural DifferenceReactivity Contrasts
6-(4-Boc-piperazinyl)nicotinic acidPiperazine vs. diazepane ringFaster Boc deprotection kinetics
2-(4-Boc-diazepanyl)-6-phenylpyridine-3-carboxylic acidPhenyl substituentEnhanced electrophilic substitution

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound serves as a versatile scaffold in drug design, particularly for developing novel therapeutic agents targeting various diseases. Its ability to form hydrogen bonds and interact with biological receptors makes it suitable for creating ligands that can modulate biological activity.

2. Targeted Protein Degradation
Recent studies have highlighted the role of compounds like 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid in the development of PROTACs (Proteolysis Targeting Chimeras). These molecules are designed to selectively degrade specific proteins within cells, offering a promising strategy for treating diseases such as cancer by removing pathogenic proteins from the cellular environment .

Case Study 1: PROTAC Development
In a study published in Nature, researchers utilized this compound as a linker in the design of bifunctional molecules aimed at degrading specific oncogenic proteins. The incorporation of this compound improved the efficacy and selectivity of the resulting PROTACs.

Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of derivatives derived from this compound. The research indicated that certain modifications enhanced its activity against viral targets, suggesting potential applications in antiviral drug development.

Mechanism of Action

The mechanism of action of 2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability during synthetic processes, while the diazepane ring and pyridine moiety can engage in various biochemical interactions. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .

Biological Activity

2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid, with the molecular formula C22H27N3O4 and a molecular weight of 397.47 g/mol, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the presence of a pyridine ring substituted with a diazepane moiety and a carboxylic acid group. Its structural complexity allows for diverse interactions within biological systems.

PropertyValue
Molecular FormulaC22H27N3O4
Molecular Weight397.47 g/mol
CAS Number946385-39-3
LogP-0.19
Polar Surface Area70 Å

Antioxidant Activity

Research indicates that derivatives of pyridine compounds exhibit notable antioxidant properties. For instance, studies have shown that certain pyridine derivatives can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in cells . The specific antioxidant capacity of this compound remains to be fully elucidated but may correlate with its structural features.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated in various studies. Notably, it has been assessed for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Compounds structurally similar to this compound have shown promising AChE inhibition with Ki values ranging from 3.07 nM to 87.26 nM .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of pyridine derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could reduce cell death and improve cell viability, suggesting therapeutic potential in neurodegenerative disorders.
  • Anticancer Potential : Another research effort evaluated the cytotoxic effects of similar pyridine derivatives on cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells, highlighting their potential as anti-cancer agents.

The biological activity of this compound is likely mediated through multiple pathways:

  • Free Radical Scavenging : The presence of functional groups conducive to electron donation may facilitate the scavenging of reactive oxygen species (ROS).
  • Enzyme Interaction : The structural conformation allows for effective binding to active sites of enzymes like AChE, thereby inhibiting their activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid, and how can intermediates be purified effectively?

  • Methodology : The compound is typically synthesized via a multi-step route involving (1) coupling of 1,4-diazepane with tert-butoxycarbonyl (Boc) protecting groups, followed by (2) regioselective substitution at the pyridine-3-carboxylic acid moiety. Purification of intermediates often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Confirmation of intermediates via 1^1H NMR (400 MHz, CDCl3_3) and LC-MS is critical to ensure purity (>95%) before proceeding to subsequent steps.

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 1^1H and 13^13C NMR spectra to confirm the presence of Boc-protected diazepane (e.g., tert-butyl protons at δ 1.4 ppm) and pyridine-3-carboxylic acid (aromatic protons between δ 7.5–8.5 ppm).
  • FT-IR : Verify carbonyl stretches for Boc (∼1680–1720 cm1^{-1}) and carboxylic acid (∼2500–3300 cm1^{-1} broad O-H stretch).
  • High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the exact mass (e.g., C18_{18}H25_{25}N3_3O4_4 requires [M+H]+^+ at 356.1818).

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodology : Utilize quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and identify transition states. The ICReDD approach integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) via iterative feedback loops . For example, reaction path searches might reveal that polar aprotic solvents (DMF, DMSO) stabilize intermediates, reducing side-product formation.

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodology :

  • Case Study : If 1^1H NMR shows unexpected splitting patterns, perform variable-temperature NMR to assess conformational dynamics (e.g., hindered rotation in the diazepane ring).

  • Replicated Analysis : Apply Mendelian randomization-inspired validation, where independent techniques (e.g., X-ray crystallography vs. 2D NMR) cross-verify structural assignments .

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  • Data Sharing : Collaborate via platforms like ResearchGate to compare findings with peer datasets, addressing discrepancies in chemical shifts or coupling constants .

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Q. What experimental designs are suitable for studying the compound’s reactivity in catalytic systems?

  • Methodology :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor real-time reactions (e.g., deprotection of Boc under acidic conditions).
  • Table : Example kinetic parameters for Boc deprotection in HCl/THF:
[HCl] (M)Temperature (°C)k (s1^{-1})Half-life (min)
0.1252.3×104^{-4}50.2
0.5401.8×103^{-3}6.4
  • Computational Support : Pair experimental rate constants with transition state theory (TST) calculations to validate mechanistic hypotheses .

Q. How to design stability studies for this compound under varying storage conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to stressors (heat: 60°C, humidity: 75% RH, UV light: 320–400 nm) and monitor degradation via HPLC (C18 column, 0.1% TFA in H2_2O/ACN gradient).
  • Stability-Indicating Assays : Quantify degradation products (e.g., free diazepane or decarboxylated pyridine) using LC-MS/MS.

Data Analysis & Collaboration

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in pharmacological studies?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC50_{50} values from enzyme inhibition studies) and apply mixed-effects models to account for inter-study variability.
  • Sensitivity Analysis : Use tools like R or Python’s SciPy to test robustness of conclusions against outliers or experimental noise .

Q. How to integrate this compound into interdisciplinary research (e.g., medicinal chemistry vs. materials science)?

  • Methodology :

  • Medicinal Chemistry : Screen for kinase inhibition using ATP-binding site assays; correlate results with molecular docking simulations (AutoDock Vina).
  • Materials Science : Study self-assembly properties via TEM and SAXS, leveraging the carboxylic acid’s ability to form coordination polymers with metal ions.

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